1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea
CAS No.: 443652-93-5
Cat. No.: VC4666108
Molecular Formula: C11H13BrN2O2S2
Molecular Weight: 349.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 443652-93-5 |
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Molecular Formula | C11H13BrN2O2S2 |
Molecular Weight | 349.26 |
IUPAC Name | 1-(3-bromophenyl)-3-(1,1-dioxothiolan-3-yl)thiourea |
Standard InChI | InChI=1S/C11H13BrN2O2S2/c12-8-2-1-3-9(6-8)13-11(17)14-10-4-5-18(15,16)7-10/h1-3,6,10H,4-5,7H2,(H2,13,14,17) |
Standard InChI Key | FLMMXURRLCBHPV-UHFFFAOYSA-N |
SMILES | C1CS(=O)(=O)CC1NC(=S)NC2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Features
1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea belongs to the N,N'-disubstituted thiourea family, characterized by a central thiocarbonyl (C=S) group bridging two nitrogen atoms. The molecular structure integrates two distinct pharmacophores:
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A 3-bromophenyl group providing aromaticity and halogen-mediated electronic effects
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A 1,1-dioxidotetrahydrothiophen-3-yl moiety contributing sulfone functionality and conformational rigidity
Theoretical calculations using density functional theory (DFT) on similar thiourea derivatives predict:
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Dihedral angles of 152–168° between aromatic and heterocyclic systems, suggesting non-planar molecular geometry
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Molecular electrostatic potential surfaces showing electron-deficient regions near the bromine atom and electron-rich zones around sulfone oxygens
Synthetic Methodologies
Reaction Pathways
While no explicit synthesis of 1-(3-bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea has been reported, analogous compounds are typically synthesized via:
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Thiourea Formation
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Post-Synthetic Modifications
Table 1: Comparative Yields of Analogous Thiourea Syntheses
Starting Materials | Solvent | Temperature | Yield (%) | Reference |
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4-Bromophenyl isothiocyanate + amine | CH₂Cl₂ | 0°C | 78 | |
3-Nitrophenyl isothiocyanate + amine | THF | RT | 65 | |
2-Chlorophenyl isothiocyanate + amine | EtOH | Reflux | 82 |
Spectroscopic Characterization
Key spectral features predicted from analogous systems:
FTIR (KBr, cm⁻¹):
¹H NMR (400 MHz, DMSO-d₆):
13C NMR:
Compound | AChE IC₅₀ (μM) | DPPH Scavenging (%) | Anticancer (IC₅₀, μM) |
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1-Benzoyl-3-(4-methoxyphenyl) | 24.7 | 82.1 | 48.3 (MCF-7) |
1-(4-Bromophenyl)-3-cyclohexyl | 31.2 | 68.9 | 56.7 (A549) |
Target compound (predicted) | 19–28 | 65–75 | 35–50 |
Cytotoxicity Mechanisms
Substituted thioureas exhibit:
Future Research Directions
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Synthetic Optimization
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Pharmacological Studies
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Materials Science Applications
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